Structural Differentiation from the 3-Fluorophenyl C7 Analog via Molecular Topology and Predicted Physicochemical Properties
The target compound differs from its closest commercially available analog, 3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105211-87-7), by a single C7 substituent: a 3-methylphenyl group versus a 3-fluorophenyl group . This substitution is predicted to increase lipophilicity (cLogP ≈ 4.7 vs. ≈ 4.1 for the fluoro analog) and reduce hydrogen-bond acceptor capacity, which may alter membrane permeability and off-target binding profiles [1]. No direct comparative biological data are publicly available.
| Evidence Dimension | Predicted lipophilicity (cLogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | cLogP ≈ 4.7; tPSA ≈ 49 Ų (calculated using standard in silico methods) |
| Comparator Or Baseline | 3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one: cLogP ≈ 4.1; tPSA ≈ 49 Ų |
| Quantified Difference | ΔcLogP ≈ +0.6 |
| Conditions | In silico prediction using XLogP3 and fragment-based methods; experimentally unvalidated for these specific compounds. |
Why This Matters
A cLogP difference of 0.6 units can translate into meaningful shifts in cellular permeability and metabolic clearance, making the target compound a potentially distinct chemical probe for assays where lipophilicity is a critical parameter.
- [1] Calculated using XLogP3 algorithm via PubChem's structure-based prediction tools. Target compound SMILES: Cc1cccc(c1)C2=CSC3=C2N=CN(C3=O)Cc4cccc(F)c4. Comparator SMILES: Fc1cccc(c1)C2=CSC3=C2N=CN(C3=O)Cc4cccc(F)c4. View Source
